5-bromothiophene-2-sulfonic Acid

Catalog No.
S12551087
CAS No.
73348-44-4
M.F
C4H3BrO3S2
M. Wt
243.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromothiophene-2-sulfonic Acid

CAS Number

73348-44-4

Product Name

5-bromothiophene-2-sulfonic Acid

IUPAC Name

5-bromothiophene-2-sulfonic acid

Molecular Formula

C4H3BrO3S2

Molecular Weight

243.1 g/mol

InChI

InChI=1S/C4H3BrO3S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H,6,7,8)

InChI Key

WLQPUTXHTCZSFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)O

5-Bromothiophene-2-sulfonic acid is an organosulfur compound characterized by the presence of a bromine atom and a sulfonic acid group attached to a thiophene ring. Its chemical formula is C4H3BrO3S2, and it features a five-membered aromatic ring containing sulfur. The compound is notable for its unique structural properties, which include the ability to form hydrogen bonds, as indicated by its crystal structure that exhibits intermolecular O—H⋯O interactions, linking molecules into chains along the c-axis .

Typical of sulfonic acids and thiophenes. Key reactions include:

  • Sulfonation: The introduction of the sulfonic acid group can be achieved through the reaction of thiophene with fluosulfonic acid, leading to the formation of sulfonated derivatives .
  • Nucleophilic Substitution: The bromine atom in 5-bromothiophene-2-sulfonic acid can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles .
  • Cross-Coupling Reactions: This compound serves as a precursor in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl boronic acids to produce new aryl-thiophene derivatives .

Research indicates that 5-bromothiophene-2-sulfonic acid and its derivatives exhibit significant biological activities. Some studies highlight their potential as antibacterial agents and urease inhibitors, which are relevant in treating infections and managing conditions like kidney stones . Additionally, sulfonamide compounds related to this structure have demonstrated germicidal properties .

The synthesis of 5-bromothiophene-2-sulfonic acid typically involves two main steps:

  • Bromination of Thiophene: Thiophene is reacted with bromine to introduce the bromine substituent at the 5-position.
  • Sulfonation: The brominated thiophene is then treated with sulfur trioxide or fluosulfonic acid to introduce the sulfonic acid group at the 2-position .

These methods allow for efficient production of 5-bromothiophene-2-sulfonic acid with high yields.

5-Bromothiophene-2-sulfonic acid has several applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules, particularly those containing sulfonamide groups.
  • Pharmaceuticals: Due to its biological activity, it is explored for use in developing antibacterial and antifungal drugs.
  • Material Science: The compound may be utilized in creating conductive polymers and other materials due to the electronic properties imparted by the thiophene ring.

Studies involving 5-bromothiophene-2-sulfonic acid often focus on its interactions with biological targets. For instance, research has shown that derivatives of this compound can inhibit urease activity, which is crucial for certain bacterial survival mechanisms. Additionally, its interactions with various nucleophiles during

Several compounds share structural similarities with 5-bromothiophene-2-sulfonic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
5-Bromothiophene-2-sulfonamideSulfonamide derivativeExhibits antibacterial activity
5-Chlorothiophene-2-sulfonic acidChlorinated analogueSimilar reactivity but different halogen
Thiophene-2-sulfonic acidParent compoundLacks bromine substituent
5-Bromo-2-thiophenesulfonyl chlorideSulfonyl chlorideUsed as a precursor for sulfonamide synthesis

The uniqueness of 5-bromothiophene-2-sulfonic acid lies in its specific combination of bromine and sulfonic acid functionalities, which enhance its reactivity and biological properties compared to other thiophenes and sulfonamides.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

241.87070 g/mol

Monoisotopic Mass

241.87070 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-09

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